CRAC Channel Selectivity vs. TRPM4/TRPM7
Compound 4k, bearing the 3-fluoropyridin-4-yl moiety, exhibits selective inhibition of CRAC channels with an IC50 of 4.9 μM while demonstrating no detectable effect on TRPM4 and TRPM7 channel electrophysiological function [1]. This selectivity profile distinguishes it from earlier CRAC channel tool compounds, which were limited by off-target activity against TRPM4 and TRPM7 [1].
| Evidence Dimension | Ion channel selectivity (CRAC vs. TRPM4/TRPM7) |
|---|---|
| Target Compound Data | IC50 = 4.9 μM for CRAC channel blockade; no effect on TRPM4/TRPM7 |
| Comparator Or Baseline | Earlier CRAC channel tool compounds with documented TRPM4/TRPM7 off-target activity |
| Quantified Difference | CRAC IC50 = 4.9 μM; TRPM4/TRPM7 activity = undetectable |
| Conditions | Electrophysiological assay; Orai channel current measurement |
Why This Matters
This selectivity profile supports procurement decisions for projects requiring clean CRAC channel pharmacology without confounding TRPM4/TRPM7 off-target effects.
- [1] Liardo E, et al. Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold. Eur J Med Chem. 2024;278:116805. View Source
